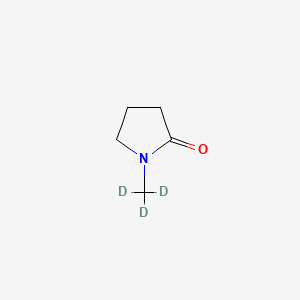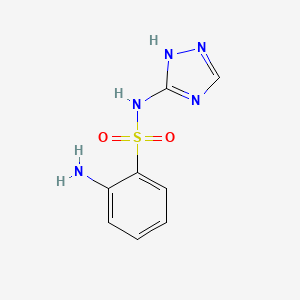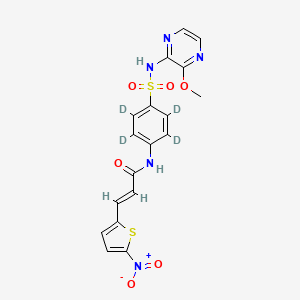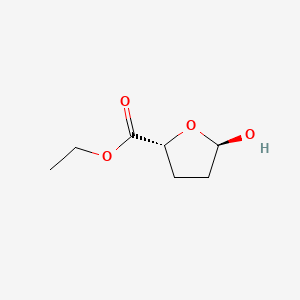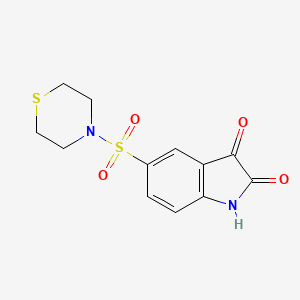
5-Thiomorpholinosulfonyl Isatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiomorpholinosulfonyl Isatin is an intermediate in the preparation of isatin sulfonamide analogs . It has a molecular formula of C12H12N2O4S2 and a molecular weight of 312.36 .
Synthesis Analysis
Isatin derivatives have been synthesized by various methods . For instance, isatin-based azomethine derivatives were synthesized via the reaction of 3-hydrazonoindolin-2-one with aryl aldehydes . Another study reported the synthesis of isatin derivatives containing the spiroxindole component via a three-component reaction comprising isatin, amino acids, and but-2-ynedioates .Molecular Structure Analysis
The molecular structure of isatin derivatives has been studied using various techniques such as NMR and mass studies . The structure of isatins and their reactions have also been analyzed .Chemical Reactions Analysis
Isatin shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . In a study, the allylation of isatins with a chiral boron complex was performed .Aplicaciones Científicas De Investigación
Antiviral Agents
Isatin derivatives have been studied extensively for their antiviral properties . They have shown remarkable and broad-spectrum antiviral properties, making them a valuable resource in the development of antiviral therapies .
Anti-HIV Agents
Isatin derivatives have been found to have anti-HIV properties . This makes them a potential candidate for the development of drugs to combat HIV .
Anti-Tubercular Agents
Isatin and its derivatives have shown anti-tubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis .
Anti-Cancer Agents
Isatin derivatives have been found to have anti-cancer properties . They could potentially be used in the development of new cancer treatments .
Anti-Inflammatory Agents
Isatin derivatives have shown anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs .
Anti-Parkinson’s Disease Agents
Isatin derivatives have shown potential in the treatment of Parkinson’s disease . This suggests that they could be used in the development of new treatments for Parkinson’s disease .
Anti-Convulsant Agents
Isatin derivatives have shown anti-convulsant properties . This suggests that they could be used in the development of new treatments for convulsive disorders .
Anti-Angiogenic Agents
Isatin derivatives have shown anti-angiogenic properties . This suggests that they could be used in the development of new treatments for diseases that involve the growth of new blood vessels .
Mecanismo De Acción
Target of Action
5-Thiomorpholinosulfonyl Isatin is an intermediate in the preparation of isatin sulfonamide analogs . .
Mode of Action
As an intermediate in the preparation of isatin sulfonamide analogs , it’s likely that its mode of action is related to the properties of these analogs
Biochemical Pathways
Given its role as an intermediate in the preparation of isatin sulfonamide analogs , it’s plausible that it may influence the same biochemical pathways as these analogs. More research is required to confirm this and to understand the downstream effects.
Result of Action
As an intermediate in the preparation of isatin sulfonamide analogs , it’s possible that its effects may be similar to those of these analogs
Direcciones Futuras
Isatin and its derivatives have been found to have a wide range of biological and pharmacological activities, making them promising candidates for future research . They have been used in the synthesis of various organic and inorganic complexes and for designing drugs due to their wide utility in the pharmaceutical industry .
Propiedades
IUPAC Name |
5-thiomorpholin-4-ylsulfonyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTDODWBVJYAQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655229 |
Source


|
| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiomorpholinosulfonyl Isatin | |
CAS RN |
1144853-48-4 |
Source


|
| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


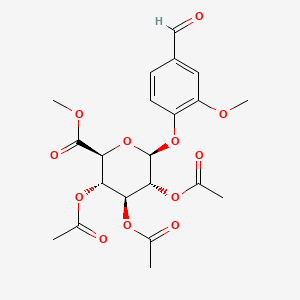
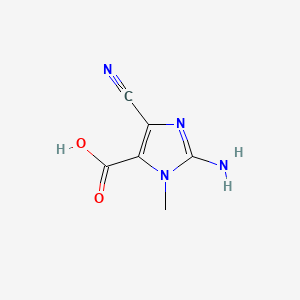
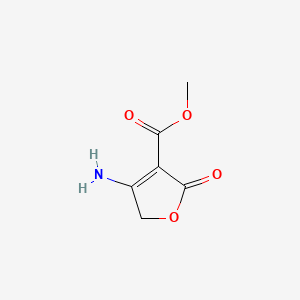
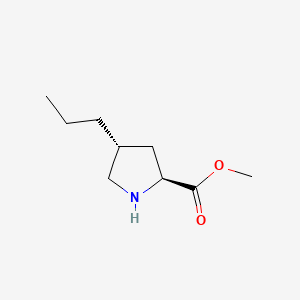
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)

